[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
Description
The compound “[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid” is a structurally complex molecule featuring a 4-chlorophenyl ethylamino group, a 4-methoxyphenyl moiety, and an acetic acid backbone. Its design integrates aromatic and amide functionalities, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
2-(N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-26-17-8-6-16(7-9-17)22(13-19(24)25)12-18(23)21-11-10-14-2-4-15(20)5-3-14/h2-9H,10-13H2,1H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWBMOFSJVGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates a molecular weight of approximately 434.95 g/mol. The presence of a chlorophenyl group and a methoxyphenyl group suggests potential interactions with biological targets, particularly in the context of drug development.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various derivatives related to the target compound. For instance, compounds with similar structural features have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections .
3. Anti-inflammatory and Anticancer Properties
Preliminary data suggest that the compound may exhibit anti-inflammatory effects, which could be linked to its potential use in treating chronic inflammatory diseases. Additionally, some derivatives have shown anticancer activity by inducing apoptosis in cancer cells .
Case Studies
- Antibacterial Screening : A study conducted on synthesized compounds demonstrated that certain analogs exhibited MIC values ranging from 20-70 µM against multi-drug resistant strains of E. coli and S. aureus. The reference drug ceftriaxone had significantly lower MIC values, indicating that while effective, these compounds may need further optimization for enhanced potency .
- Enzyme Inhibition : In a series of experiments assessing the inhibition of AChE and urease, several compounds derived from similar scaffolds displayed strong inhibitory activity, suggesting a promising avenue for further research in neurodegenerative and urological disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related molecules. Below is a detailed analysis of its distinguishing features relative to analogs:
Structural Analogues and Substitution Patterns
Functional Group Impact on Properties
- 4-Chlorophenyl vs. Fluorine’s electronegativity in analogs like [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid may improve metabolic stability and bioavailability .
- Amide vs. Ester Linkages: Unlike ester-containing analogs (e.g., 2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate), the target compound’s amide bonds confer resistance to hydrolysis, extending its half-life .
- Acetic Acid Terminus: The acetic acid group differentiates it from methyl ester derivatives (e.g., Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate), enhancing ionization at physiological pH and facilitating interactions with charged residues in enzymes or receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
